molecular formula C18H13BrN2O4S3 B2862529 5-bromo-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 923503-07-5

5-bromo-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2862529
CAS No.: 923503-07-5
M. Wt: 497.4
InChI Key: DMPXQEAQKIDLGQ-UHFFFAOYSA-N
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Description

5-bromo-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the benzo[d]thiazole derivative with a furan-2-ylmethyl halide.

    Bromination: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the brominated thiophene derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: The bromine atom in the thiophene ring can be substituted by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, such compounds are often investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes, due to its heterocyclic structure.

Mechanism of Action

The mechanism of action of 5-bromo-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(furan-2-ylmethyl)-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide: Lacks the methylsulfonyl group.

    N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide: Lacks the bromine atom.

    5-bromo-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide: Lacks both the furan-2-ylmethyl and methylsulfonyl groups.

Uniqueness

The presence of the furan-2-ylmethyl and methylsulfonyl groups, along with the bromine atom, makes 5-bromo-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

5-bromo-N-(furan-2-ylmethyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4S3/c1-28(23,24)12-4-5-13-15(9-12)27-18(20-13)21(10-11-3-2-8-25-11)17(22)14-6-7-16(19)26-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPXQEAQKIDLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CO3)C(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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